6-Bromo-4-phenylthieno[2,3-B]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-phenylthieno[2,3-B]quinoline is a heterocyclic compound that features a quinoline core fused with a thieno ring and substituted with a bromine atom at the 6th position and a phenyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-phenylthieno[2,3-B]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and quinoline precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with 2-bromothiophene-3-carboxaldehyde in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-phenylthieno[2,3-B]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts with boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-phenylthieno[2,3-B]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
4-Phenylquinoline: Lacks the thieno ring and bromine substitution.
6-Bromoquinoline: Lacks the phenyl and thieno substitutions.
Thieno[2,3-B]quinoline: Lacks the bromine and phenyl substitutions
Uniqueness: 6-Bromo-4-phenylthieno[2,3-B]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
62452-42-0 |
---|---|
Molecular Formula |
C17H10BrNS |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6-bromo-4-phenylthieno[2,3-b]quinoline |
InChI |
InChI=1S/C17H10BrNS/c18-12-6-7-15-14(10-12)16(11-4-2-1-3-5-11)13-8-9-20-17(13)19-15/h1-10H |
InChI Key |
CVXAMRPXOCMRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CSC3=NC4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.